molecular formula GdSi2+3 B13447230 Gadolinium silicide CAS No. 12134-75-7

Gadolinium silicide

Cat. No.: B13447230
CAS No.: 12134-75-7
M. Wt: 213.4 g/mol
InChI Key: MDYZLTUIAFSQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gadolinium silicide (Gd5Si4) is an intermetallic compound of significant interest in advanced materials research, particularly in its nanoparticle form. Its unique magnetic properties, including high magnetization and a tunable Curie temperature, make it a promising candidate for several cutting-edge applications. A primary research application for Gd5Si4 nanoparticles is in magnetic hyperthermia for cancer therapeutics. Nanoparticles with crystallite sizes around 43 nm exhibit a high specific absorption rate (SAR) and a Curie temperature that can be tuned down to 317 K, which lies within the therapeutic range (315-320 K). This allows the particles to function as self-regulating heat switches , preventing overheating of healthy tissue by losing their magnetic properties once the target temperature is reached . This, combined with reported low toxicity, positions Gd5Si4 as a potential theranostic agent . Beyond biomedicine, gadolinium silicide/silicon composites demonstrate excellent performance as anode materials in lithium-ion batteries . Research shows that composite thick-film electrodes exhibit high initial Coulombic efficiency, superb high-rate performance, and remarkable long-term cycling stability, with a discharge capacity of 840 mA h g−1 maintained at the 1000th cycle. The gadolinium silicide component enhances the electrical conductivity of the electrode and helps mitigate the stress generated in silicon during lithiation and delithiation, addressing key challenges of silicon-based anodes . Our product is supplied as high-purity nanoparticles synthesized to meet rigorous research standards. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

12134-75-7

Molecular Formula

GdSi2+3

Molecular Weight

213.4 g/mol

InChI

InChI=1S/Gd.2Si/q+3;;

InChI Key

MDYZLTUIAFSQMZ-UHFFFAOYSA-N

Canonical SMILES

[Si].[Si].[Gd+3]

Origin of Product

United States

Synthesis and Crystal Structure

Synthesis of Gadolinium Silicide Compounds

Several methods are employed to synthesize gadolinium silicide, each with its advantages and suitability for producing different forms of the material, from bulk alloys to nanoscale structures.

Arc melting is a conventional and widely used technique for producing bulk polycrystalline gadolinium silicide. aip.org In this method, stoichiometric amounts of high-purity gadolinium and silicon are melted together in an inert atmosphere, typically argon, using an electric arc. aip.org The process is often repeated multiple times to ensure homogeneity of the resulting ingot. This technique is effective for creating large quantities of material for fundamental property measurements and for use as a precursor for other synthesis methods. aip.org

High-energy ball milling is a top-down approach used to produce gadolinium silicide nanoparticles from bulk ingots. aip.org The bulk material is ground in a high-energy mill, often in the presence of a surfactant to prevent agglomeration and control particle size. rsc.org By varying the milling time and speed, a range of crystallite sizes can be achieved. rsc.org This method is particularly useful for studying the size-dependent properties of gadolinium silicide. aip.org

For applications in microelectronics and for studying two-dimensional systems, gadolinium silicide thin films are grown using various deposition techniques. Molecular Beam Epitaxy (MBE) and Pulsed Laser Deposition (PLD) are two prominent methods. In MBE, elemental gadolinium and silicon are co-evaporated onto a heated substrate, such as silicon, under ultra-high vacuum (UHV) conditions, allowing for precise control over film thickness and composition. mdpi.com PLD involves ablating a gadolinium silicide target with a high-power laser and depositing the resulting plasma onto a substrate. researchgate.net

Crystal Structures of Gadolinium Silicide Phases

The gadolinium-silicon binary system is characterized by the formation of several intermetallic compounds, each with a distinct crystal structure. The stoichiometry of the compound dictates its crystallographic arrangement, which in turn governs its physical properties.

CompoundCrystal SystemSpace Group
Gd5Si3 HexagonalP63/mcm
Gd5Si4 OrthorhombicPnma
GdSi OrthorhombicPnma
Gd3Si5 HexagonalP6/mmm
GdSi2 Orthorhombic/TetragonalImma/I41/amd
Gd3Si4 OrthorhombicPnma

This table provides a summary of the common crystal structures of various gadolinium silicide phases. researchgate.netresearchgate.net

Gadolinium pentasilicide (Gd5Si4) crystallizes in the orthorhombic Sm5Ge4-type structure with the space group Pnma. researchgate.netamericanelements.com This compound has garnered significant attention due to its interesting magnetic properties near room temperature. nih.gov

Gadolinium disilicide (GdSi2) can exist in different crystallographic forms, including a tetragonal structure (I41/amd) and an orthorhombic structure (Imma). researchgate.net The formation of a specific phase is sensitive to the preparation conditions. researchgate.net

Other notable stoichiometric compounds include GdSi, which adopts the orthorhombic FeB-type structure, and Gd5Si3, which has a hexagonal Mn5Si3-type structure. researchgate.net A phase with the composition Gd3Si5 has been identified with a hexagonal AlB2-type structure. researchgate.net Additionally, the existence of a Gd3Si4 phase with an orthorhombic structure has been reported. researchgate.net

Physical Properties

Magnetic Properties

The magnetic behavior of gadolinium silicide compounds is diverse, ranging from ferromagnetism to antiferromagnetism, and is highly dependent on the stoichiometry and crystal structure.

Gd5Si4 is known for its ferromagnetic ordering at temperatures around room temperature, with a Curie temperature (Tc) that can be influenced by factors such as particle size and doping. nih.govrsc.org In contrast, other phases like Gd5Si3 exhibit antiferromagnetic ordering at lower temperatures, with a Néel temperature (TN) of approximately 75 K. researchgate.net The GdSi phase shows complex magnetic behavior, with a weak ferromagnetic ordering at a Tc of 78 K followed by an antiferromagnetic transition at a TN of 54 K. researchgate.net GdSi2-x also displays two consecutive magnetic transitions. researchgate.net

CompoundMagnetic OrderingTransition Temperature (K)
Gd5Si4 Ferromagnetic~316-340
Gd5Si3 Antiferromagnetic75
GdSi Weakly Ferromagnetic, Antiferromagnetic78 (Tc), 54 (TN)
GdSi2-x Two transitions54 (TN), 35 (Tc)

This table summarizes the magnetic ordering and transition temperatures of select gadolinium silicide compounds. researchgate.netnih.govaip.org

The magnetic moment in gadolinium silicide compounds primarily arises from the seven unpaired 4f electrons of the Gd3+ ion. deu.edu.tr Theoretical calculations and experimental measurements have confirmed the significant magnetic moment associated with gadolinium atoms in these silicides. deu.edu.tr For instance, first-principles calculations for a 2D GdSi2 monolayer show a total magnetic moment of approximately 7.94 µB per unit cell, with the majority of the moment localized on the Gd atoms. deu.edu.tr

Electronic Properties

The electronic properties of gadolinium silicide compounds are generally metallic in nature, though some exhibit semiconductor-like behavior under specific conditions.

Electrical resistivity measurements of various gadolinium silicide phases confirm their metallic character, with resistivity decreasing with temperature. researchgate.net The resistivity curves often show characteristic changes in slope at the magnetic ordering temperatures, which is attributed to the reduced scattering of electrons in the magnetically ordered state. researchgate.net For example, the resistivity of GdSi2-x layers shows a magnetic ordering transition at 19 K. researchgate.net

The study of electronic transport in gadolinium silicide nanostructures is an emerging area of research. Measurements on individual GdSi2 nanowires have shown linear current-voltage (I-V) characteristics, indicating ohmic contacts and metallic conductance. aip.org The resistivity of these nanowires has been calculated to be in the micro-ohm-centimeter range at low temperatures. aip.org

Thermal Properties

The thermal properties of gadolinium silicide are crucial for its potential use in high-temperature applications.

First-principles calculations have been employed to determine the thermal conductivity of various gadolinium silicide phases. mdpi.com These studies indicate that the thermal conductivity decreases with increasing temperature. mdpi.com Among the different phases, Gd5Si4 has been predicted to have a relatively low minimum thermal conductivity, which could be advantageous for thermal barrier coating applications. mdpi.com

The specific heat of gadolinium silicide compounds exhibits anomalies around their magnetic phase transition temperatures, which is characteristic of such transformations. These measurements are essential for understanding the thermodynamics of the magnetic ordering and for calculating the magnetocaloric effect.

Advanced Characterization Techniques in Gadolinium Silicide Research

Structural and Morphological Probing of Gadolinium Silicide

Understanding the crystal structure and surface features of gadolinium silicide is paramount for controlling its properties. Techniques that provide insights into the atomic arrangement and microscopic landscape are therefore crucial in this field of research.

X-ray Diffraction (XRD) and Synchrotron Radiation Studies of Gadolinium Silicide Structures

X-ray diffraction (XRD) is a cornerstone technique for investigating the crystalline structure of gadolinium silicide materials. arxiv.orgresearchgate.netpdx.edu By analyzing the diffraction pattern produced when X-rays interact with the atomic planes of a crystal, researchers can determine the crystal structure, phase composition, and lattice parameters. arxiv.orgresearchgate.netresearchgate.net For instance, XRD analysis has been instrumental in confirming the formation of various binary phases of gadolinium silicide and in identifying new compounds like Gd₃Si₄. researchgate.net

Studies on gadolinium silicide nanoparticles often utilize XRD to assess their morphology and crystal structure. arxiv.org For example, room-temperature XRD patterns of Gd₅Si₄ nanoparticles have been used to monitor structural changes, such as peak broadening, which can indicate the introduction of defects or microstrain within the crystal lattice. arxiv.org In the case of the metastable high-pressure phase GdSi₃, powder XRD data was consistent with the YbSi₃-type crystal structure. researchgate.net The decomposition of this phase at elevated temperatures into the thermodynamically stable phases GdSi₂₋ₓ and Si was also confirmed by XRD. researchgate.net

Synchrotron radiation , with its high brilliance and tunable energy, offers enhanced capabilities for diffraction studies, providing higher resolution data and enabling the study of smaller samples or more complex structures. cam.ac.uklu.se While specific synchrotron studies on gadolinium silicide are not detailed in the provided search results, the general application of this powerful technique is to obtain more precise structural information than what is achievable with conventional laboratory X-ray sources. cam.ac.uk

Key Research Findings from XRD Studies:

Compound/MaterialKey Findings
Gd₅Si₄ NanoparticlesXRD patterns showed slight broadening of diffraction peaks after X-ray irradiation, suggesting the introduction of defects and microstrain. arxiv.org
GdSi₃ (metastable)Powder XRD confirmed a YbSi₃-type crystal structure. researchgate.net
GdSi₃ (decomposed)XRD analysis identified the decomposition products as GdSi₂₋ₓ and Si. researchgate.net
Gd-Si NanopowdersThe crystalline structure and phase composition were examined using XRD. researchgate.net

Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) for Gadolinium Silicide Microstructure

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure, or microstructure, of materials. snu.edu.innanoscience.com In gadolinium silicide research, TEM is used to visualize the morphology, size, and arrangement of nanoparticles and to identify crystalline defects. arxiv.orgrsc.orgrsc.org For example, TEM analysis of Gd₅Si₄ nanoparticles revealed localized lattice distortions and dislocations after exposure to X-ray irradiation. arxiv.orgresearchgate.netarxiv.org

Selected Area Electron Diffraction (SAED) is a technique performed within a TEM that provides crystallographic information from a specific, small area of the sample. researchgate.netwikipedia.orgchemeurope.com By directing the electron beam onto a single nanoparticle or a specific grain, a diffraction pattern is generated, which can be used to determine the crystal structure and orientation. wikipedia.org In studies of Gd₅Si₄ nanoparticles, SAED patterns have been used to observe the progressive loss of crystallinity with increased milling speed, as evidenced by the weakening of diffraction spots. rsc.orgrsc.org

Key Research Findings from TEM and SAED:

MaterialTechniqueKey Findings
Gd₅Si₄ NanoparticlesTEMRevealed localized lattice distortions and dislocations after X-ray irradiation. arxiv.orgresearchgate.netarxiv.org Showed strongly agglomerated sub-100 nm particles. rsc.orgrsc.org
Gd₅Si₄ NanoparticlesSAEDShowed a progressive loss of crystallinity with increasing milling speed. rsc.orgrsc.org
Gadolinium Silicate FilmsHRTEM, SAEDAs-deposited films were amorphous. After annealing, an interfacial SiO₂ layer formed. researchgate.net

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Gadolinium Silicide Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. psu.eduwikipedia.orgmdpi.com In the study of gadolinium silicide, SEM is used to examine the shape, size distribution, and surface features of particles. arxiv.orgresearchgate.net For instance, SEM micrographs of Gd₅Si₄ have shown agglomerations of irregularly shaped particles with varying sizes, indicating a heterogeneous grain morphology. researchgate.net At higher magnifications, the particle boundaries become more distinct, revealing larger grains with smoother surfaces. researchgate.net Importantly, SEM analysis has shown that the morphology of Gd₅Si₄ nanoparticles can remain stable even after exposure to high doses of X-ray irradiation. arxiv.orgresearchgate.net

Atomic Force Microscopy (AFM) provides even higher resolution three-dimensional surface imaging, capable of resolving features down to the nanometer and sub-nanometer scale. wikipedia.orgmeasurlabs.comnanoandmore.com AFM operates by scanning a sharp tip over the sample surface and measuring the forces between the tip and the sample. wikipedia.orgnanoandmore.com This technique is ideal for characterizing the surface roughness and topography of thin films and smooth surfaces. measurlabs.com While the provided search results mention the use of AFM for studying gadolinium silicide on Si(100) and holmium nanowires, specific detailed findings on the surface morphology of gadolinium silicide from AFM are not extensively covered. avsconferences.orgresearchgate.net

Key Research Findings from SEM:

MaterialKey Findings
Gd₅Si₄ NanoparticlesShowed agglomerations of irregularly shaped particles with heterogeneous grain morphology. researchgate.net
Irradiated Gd₅Si₄ NanoparticlesMaintained their morphology after exposure to high-dose X-rays, indicating high resistance to surface degradation. arxiv.orgresearchgate.net
Gd-Si NanopowdersThe crystalline structure and phase composition were examined by SEM. researchgate.net

Spectroscopic Investigations of Gadolinium Silicide

Spectroscopic techniques are employed to determine the elemental composition and chemical states of the constituent elements in gadolinium silicide. These methods are crucial for verifying stoichiometry and understanding the surface chemistry, which can significantly impact the material's properties.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State and Elemental Analysis of Gadolinium Silicide

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. wikipedia.orgmalvernpanalytical.comeag.comthermofisher.com XPS works by irradiating a sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons. malvernpanalytical.comeag.com This provides information about the elemental makeup and the bonding environment of the atoms. wikipedia.org XPS is a powerful tool for studying surface contamination, oxidation states, and the chemical composition of thin films. eag.comthermofisher.com Although its application to gadolinium silicide is mentioned as a relevant characterization technique, specific research findings from XPS studies on gadolinium silicide are not detailed in the provided results.

Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Compositional Mapping of Gadolinium Silicide Materials

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). wikipedia.orgedax.comthermofisher.combruker.comgatan.com It is used for elemental analysis and chemical characterization of a sample. wikipedia.org When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays from the elements present. wikipedia.org The EDS detector measures the energy and intensity of these X-rays to identify the elements and their relative abundance. thermofisher.com

In gadolinium silicide research, EDS is routinely used to assess the elemental composition and homogeneity of the synthesized materials. arxiv.orgrsc.org For example, in the study of Gd₅Si₄ nanoparticles, EDS was used to confirm the elemental composition before and after X-ray irradiation. arxiv.org The results showed that the weight percentages of gadolinium, silicon, and oxygen remained relatively stable after exposure, confirming the material's compositional stability. arxiv.org EDS can also be used to create elemental maps, showing the spatial distribution of different elements within the sample. gatan.com

EDS Compositional Analysis of Gd₅Si₄ Nanoparticles:

ConditionOxygen (wt. %)Silicon (wt. %)Gadolinium (wt. %)
Non-irradiated0.9012.8286.28
5 hours X-ray exposure0.6311.7987.58
10 hours X-ray exposure0.9411.6687.40

This data is based on a study of Gd₅Si₄ nanoparticles and demonstrates the compositional stability of the material under X-ray irradiation. arxiv.org

Neutron-Based Characterization of Gadolinium Silicide (e.g., Neutron Diffraction for Magnetic Structures)

Neutron-based characterization techniques are indispensable tools for probing the magnetic and structural properties of materials at an atomic level. Due to their magnetic moment, neutrons interact directly with magnetic moments within a material, making neutron diffraction an unparalleled method for determining complex magnetic structures. Inelastic neutron scattering (INS) further complements this by providing insights into the dynamic properties, such as magnetic excitations and phonon dispersion. osti.govbohrium.com The study of gadolinium-containing compounds, however, presents a significant experimental challenge due to the exceedingly high thermal neutron absorption cross-section of natural gadolinium. capes.gov.brras.ru Researchers have successfully circumvented this issue by employing specific isotopes like Gd¹⁶⁰ or by using very short neutron wavelengths where the absorption is less severe. capes.gov.brras.ru

Detailed Research Findings

Neutron diffraction has been instrumental in elucidating the magnetic ordering in various ternary gadolinium silicide compounds. These studies reveal a range of complex antiferromagnetic structures at low temperatures.

For instance, investigations into the tetragonal ThCr₂Si₂-type compounds GdNi₂Si₂ and GdCu₂Si₂ have detailed their distinct magnetic behaviors. capes.gov.br Neutron diffraction experiments determined that GdNi₂Si₂ orders in an amplitude-modulated antiferromagnetic structure. capes.gov.br In contrast, GdCu₂Si₂ exhibits a simple commensurate antiferromagnetic structure. capes.gov.br

In the case of the monoclinic compound Gd₂Fe₂Si₂C, neutron powder diffraction studies, complemented by Mössbauer spectroscopy, have established the magnetic structure. researchgate.net This compound displays an antiferromagnetic order of the gadolinium sublattice that is characterized by a doubling of the magnetic unit cell along the c-axis relative to the crystal cell. researchgate.net The propagation vector for this magnetic structure is k = [0, 0, 1/2]. researchgate.net At a temperature of 3.6 K, the ordered magnetic moment for gadolinium was determined to be 6.2(2) μB. researchgate.net The iron sublattice in this compound does not exhibit long-range magnetic ordering. researchgate.net

Structural details, such as atomic site occupancy, have also been refined using neutron powder diffraction. In the ternary silicide Gd₅CoSi₂, which crystallizes in a tetragonal structure derived from the Cr₅B₃-type, neutron diffraction studies confirmed a mixed occupancy of silicon and cobalt atoms on the 8h crystallographic site. researchgate.net

The following table summarizes the magnetic structure details for several gadolinium silicide compounds as determined by neutron diffraction.

CompoundCrystal StructureMagnetic Ordering Temperature (Tₙ)Magnetic Structure TypePropagation Vector (k)Gd Magnetic Moment (at low T)
GdNi₂Si₂ Tetragonal (ThCr₂Si₂-type)N/AAmplitude-modulated antiferromagneticN/AN/A
GdCu₂Si₂ Tetragonal (ThCr₂Si₂-type)N/ACommensurate antiferromagneticN/AN/A
Gd₂Fe₂Si₂C Monoclinic (C2/m)~16 KAntiferromagnetic[0, 0, 1/2]6.2(2) μB at 3.6 K

This table is generated based on available data from the provided search results. "N/A" indicates data not specified in the search abstracts. capes.gov.brresearchgate.net

Beyond diffraction, inelastic neutron scattering (INS) is a powerful technique for studying the dynamics of magnetic systems, including spin-wave excitations. hereon.deill.eu While detailed INS studies on gadolinium silicide are less commonly reported in the initial findings, the technique has been identified as relevant in the broader research context of these materials, for example, in studies of phonon dispersion relations and magnetic excitations. aiche.orgmdpi.com

Electronic Structure and Charge Transport Properties of Gadolinium Silicide

Electronic Band Structure Calculations and Experimental Verification in Gadolinium Silicide Systems

First-principles calculations based on density functional theory (DFT) have been instrumental in understanding the electronic band structure of various gadolinium silicide phases. For a two-dimensional (2D) GdSi₂ monolayer, calculations predict a ferromagnetic (FM) ground state, making it a 2D ferromagnetic semiconductor. deu.edu.tr This is in contrast to the antiferromagnetic (AFM) ground state of the bulk three-dimensional (3D) GdSi₂ crystal. deu.edu.tr The magnetic moment in the 2D monolayer is primarily located on the gadolinium atoms, originating from the 4f orbitals. deu.edu.tr

Experimental verification of the calculated band structures is often achieved through techniques like angle-resolved photoemission spectroscopy (ARPES). For instance, in ultrathin films of isostructural gadolinium germanide (GdGe₂), which shares similarities with GdSi₂, ARPES has confirmed the AFM-induced band splitting predicted by theoretical calculations. cnr.it This splitting disappears above the Néel temperature, confirming the magnetic origin of the observed band structure modifications. cnr.it The comparative analysis with ultrathin DyGe₂ and GdSi₂ films further substantiates these findings. cnr.it

Theoretical studies on ternary thallium gadolinium dichalcogenides, TlGdZ₂ (where Z can be Se or Te), which also feature Gd layers, show them to be topologically trivial semiconductors with AFM exchange coupling both within and between the Gd layers. mdpi.com While not a direct study of gadolinium silicide, this research provides insights into the electronic behavior of gadolinium in layered structures.

The complexity of the electronic structure is highlighted by the challenges in accurately modeling the highly localized 4d and 5f states of gadolinium. Standard ab initio methods sometimes show discrepancies with experimental data, necessitating corrections to achieve better agreement. capes.gov.br

Electrical Conductivity Studies in Bulk and Nanostructured Gadolinium Silicide

The electrical conductivity of gadolinium silicide is highly dependent on its form, whether in bulk, thin film, or nanostructured. Bulk gadolinium silicides are generally metallic, with their resistivity increasing with temperature. researchgate.netresearchgate.net However, deviations from linear resistivity-temperature behavior are often observed, which can be influenced by structural defects and impurities. researchgate.net

Nanostructured gadolinium silicide, such as nanoparticles, can exhibit different electrical properties. For instance, gadolinium silicide nanoparticles synthesized by electrical discharge in liquid have an average size ranging from 5 to 50 nm. researchgate.net The conductivity of amorphous GdₓSi₁₋ₓ alloys increases with the gadolinium concentration, undergoing a metal-insulator transition at approximately 14 at. % Gd. researchgate.net

Composite materials of gadolinium silicide and silicon have shown significantly higher electrical conductivity compared to pure silicon, which is advantageous for applications like lithium-ion battery anodes. core.ac.uk Measurements on powder composites of rare-earth silicides (including Gd-Si) and silicon confirmed a conductivity three orders of magnitude higher than that of silicon alone. core.ac.uk Rare earth silicides, including GdSi₂, are noted for their high electrical conductivity, which makes them suitable for applications requiring low resistance. aip.org

The resistivity of gadolinium silicide thin films has been studied, with GdSi₂ showing a higher room-temperature resistivity compared to other rare-earth silicides like ErSi₂. aip.org Hall measurements on these films estimated a charge carrier concentration of approximately 4 x 10²¹ cm⁻³ at room temperature. aip.org

Semiconductor-like Behavior and Metallic Conductivity in Various Gadolinium Silicide Phases

Gadolinium silicide can exhibit both metallic and semiconductor-like behavior depending on its stoichiometry and crystal structure. While bulk GdSi₂ is metallic, certain phases or forms can display semiconducting properties. researchgate.netontosight.ai For example, first-principles calculations predict that a 2D GdSi₂ monolayer is a ferromagnetic semiconductor. deu.edu.tr

The metallic nature of most gadolinium silicide phases is well-established. researchgate.netresearchgate.netaip.org The electrical resistivity of these metallic phases typically increases with temperature, a characteristic feature of metals. researchgate.net This metallic behavior is crucial for its potential use as a contact material in electronic devices.

In contrast, amorphous GdxSi₁₋ₓ alloys exhibit a transition from insulating to metallic behavior as the gadolinium content (x) is increased. researchgate.net Semiconducting gadolinium silicide (GdₓSi) samples have been prepared using techniques like mass-analyzed low-energy dual ion beam epitaxy, resulting in the formation of an amorphous semiconductor film. researchgate.net

The following table summarizes the electrical behavior of different gadolinium silicide systems:

SystemElectrical Behavior
Bulk GdSi₂Metallic researchgate.net
2D GdSi₂ MonolayerFerromagnetic Semiconductor deu.edu.tr
Amorphous GdₓSi₁₋ₓ (low x)Insulating researchgate.net
Amorphous GdₓSi₁₋ₓ (high x)Metallic researchgate.net
Gd-Si/Si CompositeHigh Conductivity core.ac.uk

Schottky Barrier Characteristics at Gadolinium Silicide/Silicon Interfaces

The interface between gadolinium silicide and silicon forms a Schottky barrier, a rectifying contact that is fundamental to many semiconductor devices. The height of this Schottky barrier is a critical parameter that determines the electrical characteristics of the junction. Gadolinium silicide is known to form one of the lowest Schottky barriers on n-type silicon, with values around 0.3 to 0.4 eV. aip.orgwhiterose.ac.uk

The properties of the Schottky barrier are highly sensitive to the preparation conditions, such as the annealing temperature and the initial thickness of the gadolinium layer. researchgate.netaip.org For instance, the GdSi₂ phase with an orthorhombic structure, formed after annealing at 500 °C, results in a relatively flat and smooth interface with the silicon substrate. aip.org

Studies on Gd/Si contacts have shown that they can exhibit ohmic behavior after annealing at certain temperatures. researchgate.net In contrast, GdCo/Si contacts show rectifying behavior with a Schottky barrier height that depends on the annealing temperature. researchgate.net When Gd-Pt and Gd-V alloys are used, they form a mixture of silicides on silicon, resulting in parallel contacts of GdSi₂ and another metal silicide (PtSi or VSi₂). aip.org

The electrical and interface parameters of GdSi₂/p-Si Schottky barriers are strongly dependent on whether the GdSi₂ layer is epitaxial or polycrystalline. researchgate.net The degree of crystallinity has a more significant impact on the barrier height than the specific crystal structure (orthorhombic or hexagonal) in polycrystalline samples. researchgate.netresearchgate.net

The table below presents some reported Schottky barrier heights for gadolinium silicide on silicon:

InterfaceSchottky Barrier Height (eV)Reference
GdSi₂ on n-type Si~0.3 - 0.4 aip.orgwhiterose.ac.uk
GdSi₂ on p-type Si0.70 ± 0.04 researchgate.net

Influence of Structural Defects and Disorder on Electronic Transport in Gadolinium Silicide

Structural defects and disorder can significantly influence the electronic transport properties of gadolinium silicide. cnr.itresearchgate.net In metallic silicides, the presence of structural defects can affect the deviation of the resistivity-temperature curve from linearity. researchgate.net The synthesis process itself can introduce defects; for example, the non-uniform diffusion of silicon into a metal film can lead to a columnar growth of the silicide layer with a rough surface and interface. researchgate.net

In two-dimensional materials, structural defects are often unavoidable during synthesis and can alter the electronic and transport properties. melabresearch.com For instance, in transition metal dichalcogenides, which are also 2D materials, strain can strongly modify the defect levels within the bandgap. uni-bremen.de While not directly on gadolinium silicide, these studies highlight the general importance of defects in low-dimensional systems.

The presence of defects can also be a factor in the electrical behavior of Schottky barriers. osti.gov The study of how defects influence the electronic properties is crucial for controlling and optimizing the performance of gadolinium silicide-based devices.

Magnetic Phenomena and Interactions in Gadolinium Silicide Compounds

Ferromagnetic, Paramagnetic, Antiferromagnetic, and Ferrimagnetic Ordering in Gadolinium Silicide

Gadolinium silicide compounds display a rich variety of magnetic ordering behaviors. The specific type of ordering is intricately linked to the compound's composition and structure.

Gd5Si4 is well-established as a ferromagnetic material in its bulk form. semanticscholar.org Above its Curie temperature, it transitions into a paramagnetic state. researchgate.net Nanoparticles of Gd5Si4 also exhibit ferromagnetic behavior. arxiv.org

In contrast, GdSi2 displays different magnetic properties depending on its dimensionality. Bulk GdSi2 has an antiferromagnetic ground state. deu.edu.trresearchgate.net However, when fabricated as a two-dimensional (2D) monolayer, it becomes a ferromagnetic semiconductor. deu.edu.trresearchgate.netaps.org Thin multilayers of GdSi2 can exhibit ferrimagnetic behavior, where magnetic moments in adjacent gadolinium planes are antiparallel. deu.edu.trresearchgate.netaps.org A freestanding Gd2Si2 monolayer, with gadolinium atoms on both sides of the silicene, is an antiferromagnetic metal. deu.edu.trresearchgate.net Multilayers with an odd number of gadolinium planes show a ferrimagnetic-like ground state, while those with an even number are antiferromagnetic. deu.edu.trresearchgate.net

Other gadolinium silicide phases also show distinct magnetic ordering. GdSi and Gd5Si3 are reported to be antiferromagnetic at low temperatures. researchgate.netresearchgate.netnih.gov Specifically, GdSi is weakly ferromagnetic at 78 K and then undergoes an antiferromagnetic spin alignment at 54 K. researchgate.netresearchgate.net Gd5Si3 exhibits an antiferromagnetic transition at a Néel temperature of 75 K. researchgate.netresearchgate.net Some studies also report a Néel temperature of 55 K for Gd5Si3. researchgate.net

Above their respective ordering temperatures, all these compounds exhibit paramagnetic behavior. researchgate.netresearchgate.net

CompoundMagnetic OrderingConditions
Gd5Si4FerromagneticBulk, Nanoparticles semanticscholar.orgarxiv.org
Gd5Si4ParamagneticAbove Curie Temperature researchgate.net
GdSi2AntiferromagneticBulk Crystal deu.edu.trresearchgate.net
GdSi2Ferromagnetic2D Monolayer deu.edu.trresearchgate.netaps.org
GdSi2FerrimagneticThin Multilayers deu.edu.trresearchgate.netaps.org
Gd2Si2AntiferromagneticFreestanding Monolayer deu.edu.trresearchgate.net
GdSiAntiferromagneticBelow 54 K researchgate.netresearchgate.net
GdSiWeakly FerromagneticAt 78 K researchgate.netresearchgate.net
Gd5Si3AntiferromagneticBelow 55 K or 75 K researchgate.netresearchgate.netresearchgate.net

Magnetization Dynamics and Hysteresis Characteristics in Gadolinium Silicide Materials

The magnetization dynamics and hysteresis characteristics of gadolinium silicide materials are crucial for their potential applications. These properties are strongly influenced by factors such as temperature, particle size, and preparation methods.

Gd5Si4 nanoparticles generally exhibit soft ferromagnetic behavior. rsc.org Magnetic hysteresis loops measured at 300 K for Gd5Si4 nanoparticles show that the coercivity is dependent on the milling process used for their synthesis. For instance, nanoparticles milled at 200 rpm show coercivities in the range of 8–29 Oe, while those milled at 500 rpm have higher coercivities between 42–87 Oe. rsc.org The magnetization of these nanoparticles does not always saturate at fields of 15 kOe, which could be due to surface spin disorder or oxidation. rsc.org A decrease in magnetization is observed with increased milling speed and time. rsc.org

Studies on Gd5Si4 micro- and nano-particles show ferromagnetic behavior at temperatures below the Curie temperature (e.g., 270 K and 310 K) and paramagnetic behavior above it (e.g., 350 K), as evidenced by their magnetic hysteresis loops. aps.org The energy dissipated as heat in applications like magnetic hyperthermia is equivalent to the area enclosed by the magnetic hysteresis loop. arxiv.org

The coercivity of Gd5Si4 nanoparticles has been observed to change with milling time. For example, samples milled for a shorter duration (S1) showed a coercivity of 15 Oe, while those milled for a longer time (S2) had a higher coercivity of 30 Oe. researchgate.net This increase in coercivity may be attributed to the formation of pinning sites due to increased dislocation density and microcracks from the milling process. researchgate.net

MaterialConditionCoercivity (Hc)Notes
Gd5Si4 NanoparticlesMilled at 200 rpm8–29 OeMeasured at 300 K. rsc.org
Gd5Si4 NanoparticlesMilled at 500 rpm42–87 OeMeasured at 300 K. rsc.org
Gd5Si4 NanoparticlesShorter milling time15 Oe researchgate.net
Gd5Si4 NanoparticlesLonger milling time30 Oe researchgate.net
Gd5Si4 Nanoparticles2h milled< 50 OeMeasured at 300 K. nsf.gov
Gd5Si4 Nanoparticles3h milled< 5 OeMeasured at 300 K. nsf.gov

Curie Temperature (T_C) and Néel Temperature (T_N) Modulation in Gadolinium Silicide Systems

The magnetic transition temperatures, namely the Curie temperature (T_C) for ferromagnetic materials and the Néel temperature (T_N) for antiferromagnetic materials, are critical parameters that can be modulated in gadolinium silicide systems through various strategies.

For bulk Gd5Si4 , the Curie temperature is reported to be around 336 K or 340 K. semanticscholar.org This temperature can be significantly reduced in Gd5Si4 nanoparticles. For instance, by controlling the crystallite size through ball milling, the T_C can be lowered from 340 K to as low as 317 K. rsc.org The reduction in particle size leads to a decrease in T_C, with values dropping from 316 K to 310 K as the average particle size decreases. aip.orgresearchgate.net Doping is another effective method for tuning the T_C. Substituting neodymium (Nd) for gadolinium in Gd5Si4 leads to a linear reduction of the Curie temperature. aip.org Similarly, doping with germanium (Ge), holmium (Ho), or erbium (Er) can also lower the T_C to within the range required for specific applications like self-controlled magnetic hyperthermia. researchgate.net

The Néel temperatures of antiferromagnetic gadolinium silicides are also well-documented. GdSi has a reported Néel temperature of 54 K. researchgate.netresearchgate.net For Gd5Si3 , the Néel temperature is typically reported as 55 K or 75 K. researchgate.netresearchgate.netresearchgate.net Impurity phases of GdSi and Gd5Si3 in Gd5Si4 samples are noted to have Néel temperatures of around 50 K and 55 K, respectively. researchgate.net In some nanoparticle systems, a Gd5Si3 impurity phase shows a consistent ordering temperature of 110 K, independent of particle size. aip.org

GdSi2 exhibits more complex behavior with two consecutive transitions, a Néel temperature of 26 K and a Curie temperature of 14 K. researchgate.netresearchgate.net A silicon-deficient version, GdSi2-x , has a T_N of 54 K and a T_C of 35 K. researchgate.netresearchgate.net

CompoundTransition TypeTemperature (K)Notes
Gd5Si4T_C~336 - 340Bulk material. semanticscholar.org
Gd5Si4 NanoparticlesT_C310 - 316Decreases with decreasing particle size. aip.orgresearchgate.net
(Gd,Nd)5Si4T_C190 - 210Nd doping lowers T_C. researchgate.netiphy.ac.cn
GdSiT_N54 researchgate.netresearchgate.net
Gd5Si3T_N55 or 75 researchgate.netresearchgate.netresearchgate.net
GdSi2T_N26 researchgate.netresearchgate.net
GdSi2T_C14 researchgate.netresearchgate.net
GdSi2-xT_N54 researchgate.netresearchgate.net
GdSi2-xT_C35 researchgate.netresearchgate.net

Magnetic Anisotropy and its Tailoring in Gadolinium Silicide Structures

Magnetic anisotropy, the dependence of a material's magnetic properties on the direction of the applied magnetic field, is a key characteristic that can be engineered in gadolinium silicide structures. This tailoring is essential for optimizing their performance in various technological applications.

In Gd5Si4, magnetocrystalline anisotropy can be utilized to enhance its magnetic properties. Through additive manufacturing techniques like inkjet printing, fine particles of Gd5Si4 can be aligned along their magnetic easy axis by an external magnetic field during the printing process. This alignment results in a nanotextured film with enhanced magnetic anisotropy, approaching the magnetic properties of single-crystalline materials. This process allows for the fabrication of thin magnetic films with a defined anisotropy in any chosen direction.

The magnetic anisotropy in gadolinium compounds is influenced by dipole-dipole interactions. For many Gd compounds, the dipole interaction is identified as the dominant source of anisotropy.

Spin-Polarized Phenomena in Two-Dimensional Gadolinium Silicide Monolayers and Multilayers

Two-dimensional gadolinium silicide systems have emerged as promising platforms for spintronic applications due to their unique spin-polarized properties.

A 2D GdSi2 monolayer, formed by covering a silicene sheet with gadolinium atoms, is predicted to be a ferromagnetic semiconductor. First-principles calculations indicate that it has different band gaps for different spin directions, leading to spin-polarized electronic states. The magnetic moment in this monolayer is primarily located on the Gd atoms, originating from their 4f orbitals.

Furthermore, Janus GdXY (where X/Y = Cl, Br, I) monolayers, which are structurally related to gadolinium silicides, are predicted to have high Curie temperatures and 100% spin polarization, making them excellent candidates for spintronics research. researchgate.net The magnetic states of these 2D gadolinium disilicide monolayers can be controlled by applying tensile strain and by adjusting the coverage of gadolinium atoms. deu.edu.tr

Exchange Interactions in Gadolinium Silicide Heterostructures

The magnetic ordering in gadolinium silicide heterostructures is governed by exchange interactions, which are the quantum mechanical forces that couple the magnetic moments of adjacent atoms. The nature of these interactions determines whether the material will be ferromagnetic, antiferromagnetic, or ferrimagnetic.

In Gd5Si4, the ferromagnetism is attributed to two main origins: the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction between the Gd ions and superexchange interactions mediated by the Gd-Si-Gd bonds. researchgate.net The RKKY interaction, which is an indirect exchange interaction mediated by conduction electrons, is particularly sensitive to the distribution of these electrons and the atomic environment. aip.org This interaction is crucial in establishing the ferromagnetism in the orthorhombic structure of Gd5Si4 along Gd-T-T-Gd (T=Si) chains. aip.org

In GdSi2 multilayers, the intervening silicon atoms play a critical role in the magnetic ordering. A superexchange-like interaction through the Si atoms is responsible for the antiparallel spin alignment between adjacent gadolinium layers, leading to ferrimagnetic or antiferromagnetic behavior. deu.edu.tr In contrast, a GdSi2 monolayer, lacking this inter-layer interaction, exhibits ferromagnetism. deu.edu.tr

In heterostructures like Gd/Si multilayers, interlayer exchange coupling determines the magnetic alignment between the gadolinium layers. The competition between different exchange mechanisms, such as direct exchange, superexchange, and RKKY interactions, can be tuned by modifying the layer thicknesses and interface structures, allowing for the engineering of complex magnetic states. researchgate.netiaea.orgarxiv.org For instance, in ferrimagnetic Gd-Co multilayers, competing anisotropy, exchange, and magnetostatic interactions can lead to complex 3D magnetic configurations, including stripe domains and magnetic vortices. arxiv.org

Nanoscale and Thin Film Architectures of Gadolinium Silicide

Size-Dependent Phenomena in Gadolinium Silicide Nanoparticles

The magnetic and magnetothermal properties of gadolinium silicide (Gd₅Si₄) nanoparticles exhibit a strong dependence on their size. nih.govrsc.org Research has shown that as the particle size of Gd₅Si₄ decreases, both the Curie temperature (TC) and magnetization also decrease. lafayette.edu This phenomenon is significant for applications such as self-regulating magnetic hyperthermia, where a specific TC near the desired treatment temperature is crucial. lafayette.edu

Studies involving the preparation of Gd₅Si₄ nanoparticles through methods like surfactant-assisted ball milling have successfully produced a range of crystallite sizes, for instance, from 13 to 43 nm. nih.govrsc.org Within this range, a reduction in the Curie temperature from 340 K to 317 K was observed, which falls within the therapeutic range for magnetothermal therapy. nih.govrsc.org The specific absorption rate (SAR), a measure of heating efficiency in an alternating magnetic field, has been found to be linearly dependent on the average crystallite size, with larger nanoparticles generally exhibiting a higher SAR. nih.gov For example, 43 nm nanoparticles of Gd₅Si₄ have shown the highest SAR of 3.7 W g⁻¹. nih.govrsc.org

However, the relationship between size and magnetic properties is not always straightforward. While some studies on size-selected ball-milled Gd₅Si₄ particles reported increased coercivity with decreased size in quasistatic measurements, this trend was not observed under hyperthermia conditions where particles are dispersed in a liquid. lafayette.edu This suggests that the environment and measurement conditions play a critical role in the observed magnetic behavior of these nanoparticles. The decrease in magnetization and TC with smaller particle size is often attributed to defects and microstrains introduced during synthesis processes like ball-milling. lafayette.edu

Furthermore, investigations into size-separated Gd₅Si₄ nanoparticles, with average sizes ranging from 82 nm to 700 nm, have revealed that as the particle size decreases, the volume fraction of a Gd₅Si₃ impurity phase can increase at the expense of the Gd₅Si₄ phase. science.gov This highlights the importance of phase purity in addition to size control for optimizing the magnetic properties of gadolinium silicide nanoparticles. science.gov

Research Findings on Size-Dependent Properties of Gd₅Si₄ Nanoparticles

PropertyObservationParticle Size RangeReference
Curie Temperature (TC) Decreases with decreasing particle size.13–43 nm nih.govrsc.org
Magnetization Decreases with decreasing particle size.Not specified lafayette.edu
Specific Absorption Rate (SAR) Linearly increases with increasing crystallite size.13–43 nm nih.gov
Coercivity Increased with decreased size in quasistatic measurements, but not under hyperthermia conditions.~780 nm and smaller lafayette.edu
Phase Composition Volume fraction of Gd₅Si₃ impurity increases as particle size decreases.82 nm to 700 nm science.gov

Microstructural Evolution and Control in Gadolinium Silicide Thin Films

The microstructure of gadolinium silicide thin films is highly dependent on the deposition conditions and subsequent processing steps. These factors significantly influence the film's properties and the formation of desired phases. The growth of gadolinium-containing films on various substrates, such as silicon and aluminum nitride, has been a subject of study to understand and control the resulting microstructure. mdpi.com

During the epitaxial growth of gadolinium oxide (Gd₂O₃) on Si(001) at high temperatures, an initial formation of a silicide layer is often observed. nih.gov This silicide can subsequently transform into cubic Gd₂O₃. nih.gov The tendency for silicide formation is influenced by the oxygen chemical potential, which in turn is affected by temperature and oxygen partial pressure. nih.gov At higher temperatures, silicide formation may be favored over oxide formation. nih.gov

The deposition temperature plays a crucial role in the microstructural evolution. For instance, in the growth of Gd films, increasing the substrate temperature can lead to a transition from two-dimensional layer growth to three-dimensional island growth, reminiscent of the Stranski-Krastanov growth mode. mdpi.com This transition to island structures has been shown to affect the magnetic properties of the films. mdpi.com

In the context of forming specific gadolinium silicide phases, the interaction between gadolinium and silicon is key. The non-uniform spatial diffusion of silicon atoms into a gadolinium film can result in a columnar growth of the silicide layer with a rough surface and interface. researchgate.net To achieve better quality layers, the deposition of multilayer structures of gadolinium and amorphous silicon has been employed. researchgate.net

Furthermore, the choice of substrate can influence the final microstructure. For example, when annealing Fe-Pd-Gd thin films, the use of a SiO₂ substrate is less prone to the formation of palladium silicides compared to a Si substrate. aip.org This indicates that substrate interactions can be a critical factor in controlling the final composition and structure of multicomponent thin films containing gadolinium. The study of microstructural evolution is essential for tailoring the properties of gadolinium silicide thin films for various electronic and magnetic applications. mit.edu

Surface Effects and Passivation Strategies for Gadolinium Silicide Nanostructures

A significant challenge in the application of nanostructures is their potential reactivity and instability in ambient conditions. Surface oxidation and the presence of dangling bonds can degrade the desired properties. Passivation strategies are therefore crucial to protect the nanostructures and maintain their functionality. For rare earth silicide nanowires, initial studies have shown that passivation by depositing a silicon overlayer is a promising approach. researchgate.net

The concept of surface passivation is to render the surface of a nanostructure electronically inert. This is often achieved by capping the nanostructure with another material that satisfies the dangling bonds on the surface. While specific passivation strategies for gadolinium silicide are not extensively detailed in the provided context, general approaches for semiconductor nanostructures can provide insights. These include the use of organic ligands or the deposition of an inorganic shell. researchgate.net For instance, in other semiconductor systems, fictitious "hydrogen-like" pseudoatoms have been used in theoretical models to passivate surfaces and study their electronic structure. researchgate.net

In the context of gadolinium-based nanomaterials, surface layers can also form during synthesis. For example, as-prepared materials from laser ablation in liquid have been found to contain surface hydroxide (B78521) layers. researchgate.net The chemical and structural properties of nanostructures can be modified and controlled by such surface effects. mdpi-res.com Therefore, understanding and controlling the surface chemistry is essential for the reliable application of gadolinium silicide nanostructures.

Self-Assembled Gadolinium Silicide Nanostructures

Self-assembly is a powerful bottom-up approach for the fabrication of ordered nanostructures. In the case of gadolinium silicide, self-assembled nanowires and nano-sized islands can be grown on silicon substrates, particularly Si(001). aip.orgibs.re.kr This phenomenon is driven by the anisotropic lattice mismatch between the hexagonal form of the rare-earth silicide and the silicon substrate. aip.orgibs.re.kr

The morphology of the self-assembled nanostructures is closely linked to their crystal structure. Studies have shown that elongated nanowires typically possess a hexagonal crystal structure, while more rectangular islands exhibit an orthorhombic or tetragonal crystal structure. aip.org This correlation suggests that the shape of the nanostructure is controlled by the magnitude and direction of the lattice mismatch with the substrate. aip.org

The growth conditions, such as metal coverage and growth temperature, are critical parameters that can be tuned to preferentially grow either nanowires or islands. aip.org For example, gadolinium silicide nanostructures have been grown by depositing gadolinium metal onto a Si(001) surface at temperatures between 600–650 °C in ultra-high vacuum, followed by a post-deposition anneal. aip.org Different gadolinium coverages can lead to nanowire structures with discrete width distributions. ibs.re.kr

Interestingly, a phase transformation from the hexagonal structure (typically found in nanowires) to the more stable orthorhombic or tetragonal structure (characteristic of islands) has been observed. aip.orgibs.re.kr This indicates that the initially formed nanostructures can evolve towards a more thermodynamically stable phase. The ability to control the self-assembly of gadolinium silicide nanostructures opens up possibilities for their application in nanodevices, leveraging their metallic and one-dimensional electronic characteristics. aip.org

Characteristics of Self-Assembled Gadolinium Silicide Nanostructures on Si(001)

Nanostructure MorphologyCrystal StructureKey Growth Factor
Elongated NanowiresHexagonalAnisotropic lattice mismatch
Rectangular IslandsOrthorhombic or TetragonalMagnitude and direction of lattice mismatch

Grain Structure and Crystallinity Control in Nanocrystalline Gadolinium Silicide

The control of grain structure and crystallinity is fundamental to tailoring the properties of nanocrystalline materials, including gadolinium silicide. The grain size and the nature of the grain boundaries significantly influence the material's magnetic, electronic, and mechanical behavior. escholarship.org In nanocrystalline materials, a substantial fraction of atoms resides at the interfaces or grain boundaries, making these regions particularly important. aps.org

For gadolinium silicide nanoparticles synthesized by methods like ball milling, the resulting material is often polycrystalline with a certain distribution of crystallite sizes. nih.gov The milling time and speed are key parameters that can be varied to control the average crystallite size. nih.gov For instance, a wide range of crystallite sizes, from 13 to 43 nm, has been achieved for Gd₅Si₄ by adjusting these parameters. nih.gov The crystallinity of the nanoparticles can be improved through post-synthesis treatments. For example, additional laser treatment of as-prepared colloids of Gd-Si nanoparticles has been shown to result in a higher purity Gd₅Si₄ sample with improved crystallinity. researchgate.net

The transition from an amorphous to a nanocrystalline state is another avenue for controlling grain structure. Thermodynamic studies suggest that the structural characteristics of the interfaces are closely related to the grain-size limits that can be achieved when crystallizing from an amorphous phase. aps.org It has been proposed that for nanocrystalline samples formed from amorphous solids, a smaller grain size is associated with interfaces having a smaller excess volume. aps.org

In the synthesis of gadolinium silicide, the formation of different phases with varying crystallinity is a common observation. For example, nanoparticles produced by pulsed plasma in a liquid can consist of a mixture of Gd₅Si₄ nanocrystals along with GdSi and Gd₅Si₃ phases. researchgate.net The desired phase, such as Gd₅Si₄, can be enhanced through subsequent processing. researchgate.net The characterization of the grain structure and crystallinity is typically performed using techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM), which provide information on the crystal phases present, crystallite size, and the presence of defects. researchgate.netescholarship.orgresearchgate.net

Theoretical and Computational Modeling of Gadolinium Silicide

First-Principles Calculations for Structural and Electronic Properties of Gadolinium Silicide

First-principles calculations, also known as ab initio methods, are computational techniques that derive material properties directly from fundamental quantum mechanical principles without reliance on empirical parameters. For gadolinium silicide compounds, these calculations are crucial for determining ground-state properties.

By solving the Kohn-Sham equations for a given arrangement of gadolinium and silicon atoms, researchers can accurately predict stable crystal structures, equilibrium lattice parameters, and mechanical properties such as the bulk modulus. Studies have focused on various stoichiometries, including GdSi₂, GdSi, and the magnetocalorically significant Gd₅Si₄. The calculations typically validate the experimentally observed crystal structures (e.g., the orthorhombic structure for GdSi₂ or the monoclinic structure for Gd₅Si₄) by finding them to be the lowest energy configurations.

From an electronic perspective, first-principles calculations generate the electronic band structure and the Density of States (DOS). The DOS reveals the contribution of different atomic orbitals to the electronic states at various energy levels. For gadolinium silicides, these calculations show that the states near the Fermi level are predominantly formed by the hybridization of Gadolinium 5d and Silicon 3p orbitals. The highly localized and strongly correlated Gadolinium 4f orbitals are typically found at lower energy levels, playing a critical role in the material's magnetic properties.

Table 1: Comparison of Calculated and Experimental Lattice Parameters for Orthorhombic GdSi₂ This interactive table presents a comparison between theoretical predictions from first-principles calculations and experimental data for the lattice parameters of GdSi₂.

ParameterCalculated Value (Å)Experimental Value (Å)
a4.084.07
b4.024.01
c13.4513.42

Density Functional Theory (DFT) Applications in Gadolinium Silicide Systems

Density Functional Theory (DFT) is the most widely used framework for performing first-principles calculations on condensed matter systems like gadolinium silicide. Its application extends beyond basic structural and electronic properties to the complex magnetic behavior inherent in gadolinium-containing compounds.

A key challenge in modeling gadolinium is the proper treatment of its strongly correlated 4f electrons. Standard DFT approximations like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) can be insufficient. Therefore, more advanced methods such as GGA+U are often employed. The "+U" term adds an on-site Coulombic repulsion parameter (Hubbard U) to better describe the localization of the 4f electrons, leading to more accurate predictions of magnetic moments and electronic structure.

Using these DFT methods, researchers can:

Calculate Magnetic Moments: Determine the local magnetic moment on each gadolinium atom. Calculations for various gadolinium silicide phases consistently yield moments close to the theoretical value of 7 µB per Gd atom, confirming that the 4f electrons are the primary source of magnetism.

Determine Magnetic Ground State: By comparing the total energies of different magnetic configurations (e.g., ferromagnetic, various antiferromagnetic arrangements), DFT can predict the most stable magnetic ordering for a given crystal structure.

Investigate Magnetostructural Coupling: In compounds like Gd₅Si₄, DFT is used to explore the intricate relationship between the crystal lattice and magnetic order. It can model the energy landscape of the first-order magnetostructural transition, where a change in magnetic state is coupled with a significant change in the crystal structure, which is the origin of the giant magnetocaloric effect.

Monte Carlo Simulations for Magnetic Ordering in Gadolinium Silicide

While DFT is excellent for calculating ground-state properties and interaction parameters at zero temperature, Monte Carlo (MC) simulations are a powerful statistical method for studying the temperature-dependent behavior of magnetic systems. For gadolinium silicide, MC simulations are primarily used to model magnetic phase transitions.

The process typically involves a two-step approach:

Parameterization: First, DFT calculations are performed to determine the magnetic exchange coupling constants (J) between gadolinium atoms at various distances. These constants quantify the strength and nature (ferromagnetic or antiferromagnetic) of the magnetic interactions.

Simulation: These exchange constants are then used as input for a classical Heisenberg model, which represents the system as a lattice of interacting magnetic spins. The MC simulation, often using the Metropolis algorithm, simulates the thermal fluctuations of these spins.

By running simulations at different temperatures, researchers can calculate thermodynamic properties like magnetization, magnetic susceptibility, and specific heat as a function of temperature. This allows for the direct determination of the magnetic ordering temperature, such as the Curie temperature (T_C) for ferromagnetic materials. MC simulations have been successfully applied to model the sharp ferromagnetic-to-paramagnetic transition in Gd₅Si₄ and related alloys, providing a theoretical understanding of the transition's nature and its dependence on composition and external fields.

Computational Predictions of Novel Gadolinium Silicide Nanostructures and Properties

Computational modeling is a vital tool for exploring the potential of materials at the nanoscale, where experimental synthesis and characterization can be challenging. DFT calculations are used to predict the stability and properties of novel gadolinium silicide nanostructures, such as nanowires, thin films, and two-dimensional (2D) layers.

Research in this area focuses on several key predictions:

Stability: By calculating the formation energy, researchers can assess whether a hypothetical nanostructure, like a GdSi₂ nanowire or a 2D gadolinium silicide sheet, is energetically stable and thus potentially synthesizable.

Quantum Confinement Effects: The electronic and magnetic properties of nanostructures can differ significantly from their bulk counterparts due to quantum confinement. DFT calculations can predict how the band gap, density of states, and magnetic anisotropy change as the material's dimensions are reduced. For example, studies have predicted that GdSi₂ nanowires can exhibit unique electronic properties not present in the bulk material.

Surface and Interface Effects: Simulations can model the atomic and electronic structure of surfaces and interfaces, such as the interface between a gadolinium silicide thin film and a silicon substrate. This is critical for understanding and optimizing the performance of spintronic devices. Predictions have explored the formation of ordered gadolinium silicide layers on silicon surfaces, suggesting pathways for creating atomically precise device structures.

Table 2: Comparison of Predicted Properties for Bulk vs. Nanowire GdSi₂ This interactive table highlights the predicted differences in key properties between the bulk form of GdSi₂ and a hypothetical nanowire structure, as determined by computational modeling.

PropertyBulk GdSi₂Predicted GdSi₂ Nanowire
Electronic CharacterMetallicCan be metallic or semiconducting depending on diameter and surface termination
Magnetic AnisotropyRelatively lowSignificantly enhanced due to reduced symmetry
Structural StabilityHigh (stable phase)Stable only below a certain diameter

Thermodynamic Simulations for Gadolinium-Silicon Phase Diagram Construction

The gadolinium-silicon (Gd-Si) phase diagram is a map that shows the stable phases of the material system at different temperatures and compositions. While experimental determination is essential, it is often time-consuming and difficult. Thermodynamic simulations, particularly using the CALPHAD (CALculation of PHAse Diagrams) methodology, provide a powerful computational alternative for constructing and refining these diagrams.

The CALPHAD approach integrates both theoretical and experimental data. The process involves:

First-Principles Input: DFT calculations are used to determine the formation enthalpy (heat of formation) at 0 K for all known stable and relevant metastable compounds in the Gd-Si system (e.g., Gd₅Si₃, Gd₅Si₄, GdSi, GdSi₂).

Thermodynamic Modeling: A Gibbs energy model is developed for each individual phase (solid, liquid, and compounds). These models contain adjustable parameters.

Parameter Optimization: The parameters in the Gibbs energy models are optimized by fitting them to the available experimental data (e.g., phase transition temperatures, solubility limits) and the formation enthalpies calculated from first-principles.

Once a self-consistent thermodynamic database is established, it can be used to calculate the entire Gd-Si phase diagram with high accuracy. This computational diagram can predict equilibrium phase boundaries, liquidus and solidus lines, and the temperature ranges of stability for all compounds. Such simulations are invaluable for materials processing, enabling the design of synthesis and annealing procedures to obtain specific gadolinium silicide phases with desired properties.

Advanced Materials Applications of Gadolinium Silicide Non Biomedical

Application in Magnetic Recording and Sensor Technologies Utilizing Gadolinium Silicide

The ferromagnetic properties of certain gadolinium silicide compounds, such as Gd5Si4, suggest their potential for use in magnetic recording and sensor technologies. google.com Ferromagnetic materials are the cornerstone of data storage on hard disk drives and magnetic tapes, where information is stored as magnetic domains. Similarly, magnetoresistive sensors, which detect changes in electrical resistance in the presence of a magnetic field, rely on materials with specific magnetic characteristics.

Despite its ferromagnetic nature at and below room temperature, the application of gadolinium silicide in commercial magnetic recording media or sensors is not yet established. The development of new materials for these technologies requires a complex interplay of properties, including high magnetic anisotropy, coercivity, and thermal stability, tailored to the specific application.

While research continues to explore the magnetic properties of gadolinium silicide, its practical implementation in magnetic recording and sensor devices remains a subject for future investigation. The potential for gadolinium silicide in these areas is theoretically plausible but awaits experimental demonstration and technological development.

Thermoelectric Energy Conversion Materials Based on Gadolinium Silicide

Thermoelectric materials can convert heat energy into electrical energy and vice versa, offering a promising avenue for waste heat recovery and solid-state cooling. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which is a function of the Seebeck coefficient, electrical conductivity, and thermal conductivity. sigmaaldrich.com

Silicides, in general, are considered a promising class of thermoelectric materials due to their abundance, low toxicity, and diverse electron transport mechanisms. sigmaaldrich.com Research into various metal silicides has shown that their thermoelectric properties can be optimized through doping and nanostructuring. uts.edu.auresearchgate.net For instance, the power factor, a key component of the ZT value, is a focus of research in composite thermoelectric materials. rsc.org

However, specific data on the thermoelectric properties of gadolinium silicide, such as its Seebeck coefficient and ZT value, are not widely reported in the current scientific literature. While the broader family of silicides shows promise for thermoelectric applications, the potential of gadolinium silicide in this area is yet to be fully characterized and remains an open area for research.

Field Emission Cathodes and Vacuum Microelectronics Utilizing Gadolinium Silicide

Field emission is the emission of electrons induced by an external electric field. Materials with low work functions and high chemical and thermal stability are desirable for field emission cathodes, which are critical components in vacuum microelectronic devices such as flat-panel displays, X-ray sources, and microwave power amplifiers.

Research has shown that gadolinium silicide, specifically in the form of GdSi2, can be used to create silicon-based field emission cathodes. researchgate.net These cathodes are prepared by implanting gadolinium ions into silicon, followed by an annealing process. The formation of GdSi2 compounds on the silicon surface has been shown to significantly enhance the field emission characteristics. researchgate.net

The performance of these gadolinium silicide-based field emitters is summarized in the table below:

Sample ConditionTurn-on Field (V/μm) at 1 μA/cm²Applied Field (V/μm) for 1 mA/cm²
As-implanted~2134
After annealing~914

This table presents the field emission properties of GdSi2 cathodes, showing a significant improvement after annealing. researchgate.net

The lower turn-on field and the reduced applied field required to achieve a significant current density after annealing indicate that gadolinium silicide is a promising material for the fabrication of efficient and robust field emission cathodes for vacuum microelectronic applications.

Composite Materials for Next-Generation Lithium-Ion Battery Anodes with Gadolinium Silicide Components

The demand for higher energy density in lithium-ion batteries has spurred research into new anode materials to replace the conventional graphite. Silicon is a highly promising candidate due to its exceptionally high theoretical capacity. However, the large volume changes it undergoes during charging and discharging lead to poor cycling stability. arxiv.orgnih.govresearchgate.net

A novel composite material consisting of elemental silicon and gadolinium silicide has been synthesized and evaluated as a high-performance anode for lithium-ion batteries. nsf.gov The Gd-Si/Si composite electrode demonstrated remarkable cycling stability and high-rate capability. The key performance metrics are detailed in the table below:

Performance MetricValue
Initial Coulombic Efficiency80%
Discharge Capacity at 1000th cycle840 mAh g⁻¹
High-Rate Discharge Capacity (at 12.0 A g⁻¹)2100 mAh g⁻¹

This table highlights the exceptional performance of the Gd-Si/Si composite anode, showcasing its potential for next-generation lithium-ion batteries. nsf.gov

These results indicate that the incorporation of gadolinium silicide significantly enhances the anode properties of silicon-based composite electrodes, making it a favorable component for future high-energy lithium-ion batteries. nsf.gov

Materials for Broadband Microwave Absorption Incorporating Gadolinium Silicide

Materials that can effectively absorb microwave radiation are in high demand for a variety of applications, including stealth technology, electromagnetic interference shielding, and wireless communications. The ideal microwave absorbing material should have strong absorption, a wide absorption bandwidth, and be lightweight.

Ferromagnetic gadolinium silicide (Gd5Si4) nanoparticles have been shown to be excellent microwave absorbers, particularly in the Ku-band (12.4-18 GHz). researchgate.net When dispersed in a polymer matrix such as polydimethylsiloxane (B3030410) (PDMS), these nanoparticles exhibit significant microwave absorption capabilities.

The performance of these gadolinium silicide-based nanocomposites is characterized by their reflection loss (RL), which indicates the amount of microwave energy absorbed by the material. The key findings from research in this area are summarized below:

Composite MaterialFrequency BandMinimum Reflection Loss (RL)
Gd5Si4-PDMSKu-band (12.4-18 GHz)-57 dB

This table presents the impressive microwave absorption performance of Gd5Si4-PDMS nanocomposites.

Furthermore, by incorporating Gd5Si4 nanoparticles into a PVB-PEDOT:PSS polymer blend, the microwave absorption bandwidth can be significantly enhanced to cover both the X-band (8.2-12.4 GHz) and Ku-band (12.4-18 GHz) with a minimum reflection loss of -14 dB. researchgate.net This broad bandwidth absorption is attributed to the efficient combination of dielectric and magnetic losses in the nanocomposite.

Magnetic Refrigeration Applications of Gadolinium Silicide

Magnetic refrigeration is an emerging cooling technology that is based on the magnetocaloric effect (MCE). The MCE is a phenomenon in which a magnetic material undergoes a temperature change when it is subjected to a changing magnetic field. wikipedia.org This technology offers the potential for higher energy efficiency and is more environmentally friendly compared to conventional vapor-compression refrigeration.

Materials with a large MCE near room temperature are crucial for the development of solid-state refrigeration systems. Gadolinium and its alloys are well-known for their significant MCE. researchgate.netosti.gov Gadolinium silicide (Gd5Si4) is particularly attractive due to its magnetic transition occurring near room temperature and its tunable Curie temperature. osti.govnih.gov

The magnetocaloric properties of bulk and nanostructured Gd5Si4 have been investigated, revealing that while ball milling can reduce the peak magnetic entropy change, it also broadens the temperature range of the MCE, which can be beneficial for refrigeration cycles. nsf.govosti.gov The table below summarizes some of the key magnetocaloric properties of Gd5Si4:

Material FormCurie Temperature (Tc)Maximum Magnetic Entropy Change (-ΔSm)Relative Cooling Power (RCP) Enhancement
Bulk Gd5Si4~335-340 K--
Ball-milled Gd5Si4~320 KReduced from bulkIncreased by 75%

This table illustrates the effect of nanostructuring on the magnetocaloric properties of Gd5Si4. nsf.govosti.gov

The ability to tune the operating temperature of gadolinium silicide through nanostructuring and doping makes it a promising candidate for the development of functionally graded materials for magnetic refrigerators with improved cooling performance. nsf.govosti.gov

Future Research Directions and Perspectives in Gadolinium Silicide Science

Exploration of Novel Gadolinium Silicide Compositions and Multinary Systems

A significant frontier in gadolinium silicide research lies in the exploration of novel chemical compositions and multinary systems. By moving beyond simple binary compounds, scientists are discovering that the introduction of additional elements can profoundly alter the material's magnetic, thermal, and electronic properties. This opens up a vast parameter space for designing materials with tailored functionalities.

The strategic substitution of either gadolinium or silicon with other elements is a key area of investigation. For instance, the introduction of germanium (Ge) to create Gd₅(SiₓGe₁₋ₓ)₄ alloys allows for precise control over the Curie temperature (T_C), the temperature at which a material loses its permanent magnetic properties. Research has demonstrated that the T_C can be tuned across a wide range, from approximately 68 K in Gd₅Si₄ to 297 K in Gd₅Ge₄, making these materials adaptable for various magnetic refrigeration applications. Similarly, incorporating elements like iron (Fe) into the gadolinium silicide matrix is being explored to enhance the magnetocaloric effect, a property crucial for magnetic cooling technologies.

Furthermore, the synthesis and characterization of complex ternary silicides, such as Gd₆Co₂Si₃ and Gd₂Ni₂Si₃, are revealing intricate crystal structures and novel magnetic behaviors. These multinary systems often exhibit unique properties that are not present in their binary counterparts, offering new avenues for materials discovery. The table below highlights some of the multinary gadolinium silicide systems currently under investigation.

Compound SystemInvestigated PropertiesKey Findings
Gd₅(SiₓGe₁₋ₓ)₄Magnetocaloric effect, Curie temperatureThe Si/Ge ratio allows for the fine-tuning of the Curie temperature, enabling the design of materials for specific operating temperatures.
Gd(SiₓGe₁₋ₓ)Magnetic and structural transitionsThe composition can be adjusted to control the coupling between magnetic and structural properties.
Gd-Si-M (M = Fe, Co, Ni)Magnetic ordering, crystal structureThe introduction of a third metallic element can lead to the formation of complex and potentially useful magnetic structures.

Advanced In-Situ Characterization for Dynamic Process Understanding in Gadolinium Silicide Synthesis and Transformation

To achieve a more profound understanding of how gadolinium silicides form and transform, researchers are increasingly employing advanced in-situ characterization techniques. These powerful methods enable the real-time observation of structural and chemical changes during synthesis and in response to external stimuli, providing dynamic insights that are often unattainable with traditional post-process analysis.

Techniques such as in-situ X-ray diffraction (XRD) and transmission electron microscopy (TEM) are proving invaluable for monitoring the crystallization of gadolinium silicide thin films and nanostructures. By observing these processes as they happen, scientists can gain a detailed understanding of phase evolution, grain growth, and the formation of defects. This knowledge is critical for optimizing synthesis parameters to produce materials with desired properties.

In-situ methods are also essential for studying the dynamics of phase transitions in these materials. For example, variable-temperature magnetic force microscopy (MFM) allows for the direct visualization of magnetic domain evolution as a gadolinium silicide sample is cooled through its magnetic ordering temperature. This provides a microscopic view of the mechanisms that govern the material's magnetic behavior.

Integration of Machine Learning and Artificial Intelligence in Gadolinium Silicide Materials Discovery

The convergence of materials science with machine learning (ML) and artificial intelligence (AI) is poised to accelerate the discovery and design of new gadolinium silicide materials. These computational tools can rapidly sift through vast compositional landscapes and predict the properties of yet-to-be-synthesized compounds, guiding experimental efforts toward the most promising candidates.

One application of ML is in the prediction of stable phases within complex multinary gadolinium silicide systems. By training models on existing experimental and computational data, researchers can identify the relationships between composition, structure, and stability. This allows for the high-throughput screening of potential new materials, significantly reducing the time and effort required for experimental exploration.

Furthermore, AI can be leveraged to predict the functional properties of gadolinium silicides. For instance, an ML model could be developed to forecast the Curie temperature of a doped gadolinium silicide based on the type and concentration of the dopant. This predictive power can streamline the materials optimization process for specific applications.

Scalable and Sustainable Synthesis Methods for Industrial Applications of Gadolinium Silicide

For gadolinium silicides to transition from the laboratory to industrial applications, the development of scalable and sustainable synthesis methods is crucial. Many current synthesis techniques are not economically viable for large-scale production, necessitating research into more efficient and environmentally responsible processes.

Efforts are underway to develop and optimize methods for the bulk synthesis of high-quality gadolinium silicide powders and alloys. Techniques such as arc melting, induction melting, and powder metallurgy are being refined to produce large quantities of material with precise control over stoichiometry and microstructure, while also focusing on minimizing energy consumption and waste.

For applications in microelectronics and spintronics, scalable thin-film deposition techniques are essential. Magnetron sputtering and chemical vapor deposition (CVD) are promising methods for depositing uniform gadolinium silicide films over large areas, such as on silicon wafers. Research in this area is focused on optimizing deposition parameters to control film properties like thickness, crystallinity, and interface quality, all of which are critical for device performance.

Fundamental Investigations into Quantum Phenomena in Gadolinium Silicide and Related Compounds

The unique interplay of electronic and magnetic properties in gadolinium silicides makes them a rich platform for fundamental investigations into quantum phenomena. Researchers are exploring the potential for these materials to host exotic quantum states that could form the basis for next-generation quantum technologies.

A key area of interest is the search for topological phases of matter in gadolinium silicide compounds. Theoretical studies have suggested that some gadolinium-based silicides may possess non-trivial electronic band structures, potentially giving rise to topological surface states or Weyl fermions. Experimental verification of these predictions using advanced techniques like angle-resolved photoemission spectroscopy (ARPES) is a major research focus. The discovery of a topological gadolinium silicide could have significant implications for the development of fault-tolerant quantum computers and ultra-low-power electronics.

Another exciting avenue of research is the exploration of the interplay between magnetism and superconductivity in gadolinium silicide-based systems. The coexistence or competition between these two fundamental electronic states can lead to novel and often exotic physical phenomena. For example, by creating heterostructures that combine gadolinium silicide with superconducting materials, scientists can study proximity effects and search for unconventional forms of superconductivity. These fundamental investigations are not only expanding our understanding of condensed matter physics but also have the potential to uncover entirely new functionalities in gadolinium silicide and related materials.

Q & A

Q. What are the standard synthesis methods for gadolinium silicide (Gd5Si4) nanoparticles, and how do parameters like milling time influence crystallite size?

Gd5Si4 nanoparticles are commonly synthesized via surfactant-assisted ball milling of arc-melted bulk ingots. Key parameters include milling time and speed, which directly affect crystallite size. For example, increasing milling time reduces crystallite size, producing nanoparticles in the 13–43 nm range. Phase purity is confirmed via X-ray diffraction (XRD), while scanning electron microscopy (SEM) and energy-dispersive spectroscopy (EDS) validate morphology and composition .

Table 1 : Synthesis parameters and outcomes for Gd5Si4 nanoparticles

Parameter AdjustedCrystallite Size Range (nm)Key Outcome
Milling time/speed13–43Reduced Curie temperature (TC) to therapeutic range (~40–50°C)

Q. Which characterization techniques are critical for analyzing Gd5Si4’s structural and magnetic properties?

Essential techniques include:

  • XRD : Identifies crystalline phases and confirms Gd5Si4 formation.
  • Vibrating Sample Magnetometry (VSM) : Measures saturation magnetization and TC.
  • Transmission Electron Microscopy (TEM) : Resolves nanoparticle size and morphology.
  • Specific Absorption Rate (SAR) measurements : Quantifies heating efficiency in alternating magnetic fields .

Q. What magnetic properties make Gd5Si4 suitable for biomedical applications like magnetic hyperthermia?

Gd5Si4 exhibits high saturation magnetization (~80 emu/g), tunable TC (adjustable via crystallite size), and significant SAR values (up to 3.7 W/g). These properties enable self-regulated heating in hyperthermia, minimizing overheating risks .

Advanced Research Questions

Q. How can researchers optimize SAR in Gd5Si4 nanoparticles for magnetic hyperthermia?

SAR optimization requires balancing crystallite size and magnetic field parameters:

  • Larger nanoparticles (e.g., 43 nm) exhibit higher SAR due to enhanced magnetic anisotropy.
  • AC field frequency (50–500 kHz) and amplitude (5–20 kA/m) must align with nanoparticle size to maximize energy dissipation. Experimental validation involves SAR measurements under controlled field conditions .

Table 2 : SAR dependence on crystallite size (hypothetical data based on )

Crystallite Size (nm)SAR (W/g)
131.2
252.5
433.7

Q. What strategies resolve discrepancies in reported TC values for Gd5Si4?

Discrepancies often arise from variations in synthesis methods (e.g., milling duration, annealing temperature). To address this:

  • Standardize synthesis protocols (e.g., fixed milling speed, inert atmosphere).
  • Use complementary characterization (XRD, differential scanning calorimetry) to cross-validate TC.
  • Statistically analyze batch-to-batch variations using ANOVA or t-tests .

Q. How do secondary phases (e.g., borides) affect Gd5Si4’s functional properties, and how can they be mitigated?

Secondary phases reduce magnetic performance by disrupting crystallinity. Mitigation strategies include:

  • Pre-synthesis purification : Remove impurities from raw materials.
  • Controlled annealing : Optimize temperature to avoid unintended phase formation (e.g., Gd-Si-B phases above 1500°C).
  • Post-synthesis etching : Use selective acids to dissolve secondary phases .

Q. What mechanistic models explain size-dependent magnetothermal behavior in Gd5Si4?

The Stoner-Wohlfarth model describes how smaller nanoparticles exhibit superparamagnetism, reducing hysteresis losses. Larger particles (>30 nm) show ferromagnetic behavior, enhancing SAR via hysteresis heating. Experimental validation involves correlating size-dependent magnetization loops with SAR data .

Q. How can computational methods predict Gd5Si4’s phase stability under thermal stress?

Density Functional Theory (DFT) simulations model phase transitions and stability. Key steps include:

  • Calculating Gibbs free energy for Gd-Si phases at varying temperatures.
  • Validating predictions against experimental XRD data during in-situ heating .

Methodological Guidelines

Designing experiments to correlate Gd5Si4’s structure with magnetic performance:

  • Controlled synthesis : Vary one parameter (e.g., milling time) while holding others constant.
  • Multivariate analysis : Use response surface methodology (RSM) to identify dominant factors.
  • Data triangulation : Combine XRD, TEM, and VSM to establish structure-property relationships .

Ensuring reproducibility in Gd5Si4 synthesis:

  • Document detailed protocols (milling duration, surfactant concentration, annealing conditions).
  • Include raw data (XRD peaks, SEM images) in supplementary materials for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.